molecular formula C23H39CoN5O4S B13761751 benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine CAS No. 55886-71-0

benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine

Cat. No.: B13761751
CAS No.: 55886-71-0
M. Wt: 540.6 g/mol
InChI Key: GKFXRKFGOQQVFT-NMBSQECASA-M
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Description

The compound “benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine” is a complex chemical entity that combines several functional groups and metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. For instance, the preparation of benzenethiolate can be achieved by adding benzenethiol to an ice-cold solution of sodium hydroxide . The 4-tert-butylpiperidin-1-ide can be synthesized through the reaction of 4-tert-butylpiperidine with a suitable base. The cobalt(2+) complex can be formed by reacting cobalt salts with appropriate ligands under controlled conditions. The final step involves the coordination of (NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine to the cobalt center.

Industrial Production Methods

Industrial production of such complex compounds typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process may include continuous flow synthesis, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenethiolate moiety, forming disulfides or sulfoxides.

    Reduction: Reduction reactions can occur at the cobalt center, altering its oxidation state and potentially changing the compound’s reactivity.

    Substitution: The compound can participate in substitution reactions, especially at the piperidine and hydroxylamine groups.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of benzenethiolate typically yields disulfides, while reduction of the cobalt center can produce cobalt(I) complexes.

Scientific Research Applications

The compound has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Benzenethiol: Similar in structure but lacks the metal center and additional ligands.

    Cobalt(II) Acetate: Contains cobalt but lacks the complex ligands present in the compound.

    4-tert-Butylpiperidine: Similar piperidine structure but without the metal coordination.

Uniqueness

The presence of cobalt and the specific ligands make it distinct from simpler thiolates or piperidines .

Properties

CAS No.

55886-71-0

Molecular Formula

C23H39CoN5O4S

Molecular Weight

540.6 g/mol

IUPAC Name

benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine

InChI

InChI=1S/C9H18N.C6H6S.2C4H8N2O2.Co/c1-9(2,3)8-4-6-10-7-5-8;7-6-4-2-1-3-5-6;2*1-3(5-7)4(2)6-8;/h8H,4-7H2,1-3H3;1-5,7H;2*7-8H,1-2H3;/q-1;;;;+2/p-1/b;;2*5-3+,6-4+;

InChI Key

GKFXRKFGOQQVFT-NMBSQECASA-M

Isomeric SMILES

C/C(=N\O)/C(=N/O)/C.C/C(=N\O)/C(=N/O)/C.CC(C1CC[N-]CC1)(C)C.C1=CC=C(C=C1)[S-].[Co+2]

Canonical SMILES

CC(=NO)C(=NO)C.CC(=NO)C(=NO)C.CC(C)(C)C1CC[N-]CC1.C1=CC=C(C=C1)[S-].[Co+2]

Origin of Product

United States

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